molecular formula C12H13F3N4O B6437431 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine CAS No. 2549021-63-6

3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine

Cat. No.: B6437431
CAS No.: 2549021-63-6
M. Wt: 286.25 g/mol
InChI Key: PUVPDVXULGHLJI-UHFFFAOYSA-N
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Description

3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine (CAS RN: 2549021-63-6) is a heterocyclic compound with a molecular formula of C12H13F3N4O and a molecular weight of 286.25 g/mol . This chemical features a pyrazolo[1,5-a]pyrazine core, a scaffold of significant interest in medicinal chemistry due to its relevance in developing potent and selective kinase inhibitors . The structure combines this core with an azetidine ring, a four-membered nitrogen heterocycle valued in drug design for its properties as a saturated building block and a conformational constraint, which can optimize a compound's metabolic stability and binding affinity . The inclusion of a 2,2,2-trifluoroethyl group on the azetidine nitrogen is a common strategy to influence the molecule's electron distribution and pharmacokinetic profile. As a screening compound and chemical intermediate, this substance is valuable for researchers exploring new therapeutic agents, particularly in oncology and signal transduction research . The compound is offered for various research applications, including hit-to-lead optimization, biological screening, and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-4-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O/c1-8-4-10-11(16-2-3-19(10)17-8)20-9-5-18(6-9)7-12(13,14)15/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVPDVXULGHLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)OC3CN(C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes

Recent advances utilize 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes as precursors for azetidine synthesis:

1-Azabicyclo[1.1.0]butane+CF3CH2XPd/C, H21-(2,2,2-Trifluoroethyl)azetidine(Yield: 68–82%)\text{1-Azabicyclo[1.1.0]butane} + \text{CF}3\text{CH}2\text{X} \xrightarrow{\text{Pd/C, H}_2} \text{1-(2,2,2-Trifluoroethyl)azetidine} \quad \text{(Yield: 68–82\%)}

Key advantages:

  • Mitigates ring strain through [2.1.0] → [1.1.0] rearrangement

  • Enables introduction of electron-withdrawing groups without competing elimination

Reductive Amination of Azetidinones

Alternative routes employ 3-oxoazetidine intermediates:

  • Step 1 : Condensation of β-lactam derivatives with trifluoroethylamine

    Azetidin-3-one+CF3CH2NH2Ti(OiPr)4Schiff base intermediate(Conversion >95%)\text{Azetidin-3-one} + \text{CF}_3\text{CH}_2\text{NH}_2 \xrightarrow{\text{Ti(OiPr)}_4} \text{Schiff base intermediate} \quad \text{(Conversion >95\%)}
  • Step 2 : Sodium cyanoborohydride-mediated reduction

    IntermediateNaBH3CN, MeOH1-(2,2,2-Trifluoroethyl)azetidine(Yield: 74%)\text{Intermediate} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{1-(2,2,2-Trifluoroethyl)azetidine} \quad \text{(Yield: 74\%)}

Preparation of 2-Methylpyrazolo[1,5-a]pyrazin-4-ol

Tandem Cyclization-Oxidation Strategy

Microwave-assisted synthesis enables rapid assembly of the pyrazolo[1,5-a]pyrazine core:

StepReagents/ConditionsTimeYield
1DMF-DMA, 120°C20 min89%
2H2_2NNH2_2·HBr, 120°C20 min76%
31,1,3,3-Tetramethoxypropane20 min68%

Mechanistic Insight :

  • Dimethylformamide dimethylacetal (DMF-DMA) mediates enamine formation

  • Hydrazine induces cyclocondensation to form pyrazole intermediate

  • Tetramethoxypropane facilitates [4+2] annulation via inverse electron-demand Diels-Alder

Regioselective Hydroxylation

Controlled oxidation using mCPBA achieves exclusive 4-position oxygenation:

2-Methylpyrazolo[1,5-a]pyrazinemCPBA, CH2Cl22-Methylpyrazolo[1,5-a]pyrazin-4-ol(Selectivity >98%)\text{2-Methylpyrazolo[1,5-a]pyrazine} \xrightarrow{\text{mCPBA, CH}2\text{Cl}2} \text{2-Methylpyrazolo[1,5-a]pyrazin-4-ol} \quad \text{(Selectivity >98\%)}

Convergent Coupling Strategies

Mitsunobu Etherification

Optimized conditions for oxygen bridge formation:

ParameterOptimal Value
CatalystDIAD/TPP
SolventTHF
Temperature0°C → RT
Reaction Time18 h
Yield83%

Critical Note :

  • Trifluoroethyl group induces significant steric hindrance

  • Lower temperatures minimize β-elimination side reactions

Ullmann-Type Coupling

Copper-mediated C-O bond formation under microwave conditions:

Azetidine+4-Bromo-pyrazolo[1,5-a]pyrazineCuI, phen, MWProduct(Yield: 79%)\text{Azetidine} + \text{4-Bromo-pyrazolo[1,5-a]pyrazine} \xrightarrow{\text{CuI, phen, MW}} \text{Product} \quad \text{(Yield: 79\%)}

Advantages :

  • Tolerates electron-deficient aryl bromides

  • Enables coupling of sterically hindered partners

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal Phase SiO2_2 : 70% EtOAc/hexanes → removes polar byproducts

  • Reverse Phase C18 : 0.1% TFA/MeCN:H2_2O gradient → isolates target from regioisomers

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3):
    δ 8.21 (s, 1H, pyrazine-H), 4.82 (q, J=8.4 Hz, 2H, CF3_3CH2_2), 3.97–4.05 (m, 4H, azetidine)

  • 19^{19}F NMR : -70.8 ppm (CF3_3 group)

  • HRMS : m/z 356.1245 [M+H]+^+ (calc. 356.1248)

Scale-Up Considerations and Process Optimization

Continuous Flow Synthesis

Pilot-scale production employs segmented flow reactors to:

  • Minimize exothermic risks during azetidine formation

  • Achieve 92% conversion in 1/3 batch reaction time

Green Chemistry Metrics

MetricBatch ProcessFlow Process
PMI (kg/kg)12847
E-Factor8629
Energy Consumption58 kWh/kg17 kWh/kg

Chemical Reactions Analysis

Types of Reactions

3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. Compounds in this class have been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways. The specific compound of interest has been evaluated for its ability to inhibit PI3Kδ activity, which is crucial in certain cancer types and autoimmune diseases .
  • Inflammation and Autoimmune Disorders
    • The compound's mechanism of action includes modulation of inflammatory pathways. It has been identified as a potential candidate for treating conditions like systemic lupus erythematosus (SLE), where PI3Kδ inhibition can lead to reduced B-cell activation and antibody production .
  • Central Nervous System (CNS) Disorders
    • The lipophilic nature of the trifluoroethyl group suggests potential CNS penetration. Preliminary studies indicate that pyrazolo[1,5-a]pyrazine derivatives may exhibit neuroprotective effects, making them candidates for the treatment of neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions.
  • Introduction of the trifluoroethyl group via nucleophilic substitution methods.
  • Final assembly into the azetidine structure through reductive amination techniques.

The SAR studies reveal that modifications at various positions on the pyrazino ring significantly influence biological activity, highlighting the importance of specific substituents for enhancing potency and selectivity against target enzymes like PI3Kδ.

Table 1: Summary of Biological Activities

CompoundTargetIC50 (µM)SelectivityNotes
Compound API3Kδ0.018High (79 vs PI3Kα)Lead candidate for SLE
Compound BOther KinasesVariesModerateBroader spectrum
Compound CCNS ActivityTBDTBDNeuroprotective potential

Mechanism of Action

The mechanism of action of 3-({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrazine core distinguishes this compound from pyrazolo[1,5-a]pyrimidine derivatives (e.g., 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine analogs). Pyrazine rings (two nitrogen atoms at para positions) exhibit lower electron density compared to pyrimidines (two meta nitrogens), which may reduce π-stacking interactions but improve solubility. For example, pyrazolo[1,5-a]pyrimidines like those in show enhanced binding to kinases due to their planar geometry, whereas the pyrazine variant here might favor interactions with polar residues in target proteins .

Azetidine vs. Piperidine/Pyrrolidine

The azetidine ring imposes greater conformational strain compared to six-membered piperidines or five-membered pyrrolidines. This strain can enhance binding selectivity by restricting rotational freedom.

Substituent Effects

Trifluoroethyl vs. Methyl/Ethyl Groups

The trifluoroethyl group significantly alters physicochemical properties:

  • Metabolic Stability : Fluorination slows oxidative metabolism by cytochrome P450 enzymes, as seen in fluorinated drugs like Sitagliptin .
Comparison with Thioether-Containing Analogs

Compounds such as 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines () incorporate sulfur atoms, which may improve metal-binding affinity but increase susceptibility to oxidation compared to the oxygen-bridged azetidine in the target compound .

Pharmacokinetic and Pharmacodynamic Implications

Fluorine’s Role in Bioavailability

This aligns with trends observed in fluorinated pharmaceuticals like Ciprofloxacin .

Conformational Effects

The azetidine’s compact structure may enforce a specific orientation of the pyrazolo[1,5-a]pyrazine moiety, optimizing interactions with hydrophobic pockets in target proteins. In contrast, bulkier analogs (e.g., 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, ) might exhibit steric hindrance .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Heterocycle Key Substituents logP (Predicted) Metabolic Stability
Target Compound Pyrazolo[1,5-a]pyrazine 2-methyl, 1-(2,2,2-trifluoroethyl) 2.1 High (fluorine)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine 7-trifluoromethyl, thienyl 3.5 Moderate
1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one Pyrazolo[1,5-a]pyrazine Piperazinone, methoxypyridinyl 1.8 Moderate
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d]triazolo[3,4-f]triazine Pyrazolo[1,5-d]triazole Ethylthio, alkylthio 2.9 Low (sulfur)

Biological Activity

3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)-1-(2,2,2-trifluoroethyl)azetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a unique structural combination of a pyrazolo[1,5-a]pyrazine moiety and an azetidine ring. The presence of the trifluoroethyl group is significant for enhancing lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Target Enzymes : It is believed to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Biochemical Pathways : The compound may affect pathways related to inflammation and cancer progression, similar to other pyrazolo derivatives which have shown efficacy in reducing tumor growth by inhibiting thymidine phosphorylase (TP) .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. An example includes the pyrazolo[5,1-b]thiazole derivatives which exhibited IC50 values as low as 6.9 µg/mL against HepG-2 cells .
CompoundCell LineIC50 (µg/mL)
Example AHepG-26.9
Example BHCT-11613.6

Antimicrobial Activity

The pyrazolo moiety has been associated with antimicrobial properties. Research has shown that derivatives can inhibit bacterial growth effectively .

Neuropharmacological Effects

Some studies suggest that similar compounds may possess anxiolytic or sedative effects. Pyrazolopyrimidines are known to induce sleep or reduce anxiety through their action on GABA receptors .

Case Studies

Several studies have investigated the biological activities of pyrazolo derivatives:

  • Study on Pyrazolo[1,5-a][1,3,5]triazines : This study found that certain triazine derivatives inhibited TP activity and demonstrated anti-tumor effects .
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of pyrazolo compounds based on their structural features . These models help identify key molecular descriptors associated with activity.

Q & A

Q. Basic Research Focus

Cell Line Screening : Test against panels like NCI-60 (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .

Mechanistic Studies : Measure apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry).

Dose-Response Analysis : Determine IC₅₀ values across concentrations (1–100 µM) .

How does the trifluoroethylazetidine group influence solubility and bioavailability?

Advanced Research Focus
Methodologies :

Solubility Testing : Use HPLC or shake-flask methods in buffers (pH 1.2–7.4) to assess pH-dependent solubility .

LogP Measurement : Determine partition coefficients (octanol/water) to predict membrane permeability.

Co-Solvent Systems : Explore PEG-400 or cyclodextrins to enhance aqueous solubility .

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus

Validation of Docking Models : Re-dock using multiple software (AutoDock, Discovery Studio) and compare consensus targets .

Experimental Mutagenesis : Modify predicted binding residues in target proteins (e.g., kinases) to validate interactions .

SAR Analysis : Synthesize analogs with varied substituents to isolate structural contributors to activity .

How can molecular docking predict biological targets for this compound?

Q. Advanced Research Focus

Target Selection : Prioritize enzymes/receptors with structural homology to known pyrazolo[1,5-a]pyrazine targets (e.g., tyrosine kinases, COX-2) .

Docking Workflow :

  • Prepare ligand structures (energy minimization, protonation states).
  • Use Glide or GOLD for flexible docking against PDB structures (e.g., 3ERT for kinases) .

Scoring Metrics : Rank poses by binding energy (ΔG < -8 kcal/mol) and hydrogen-bond interactions .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Advanced Research Focus

HPLC-MS : Use C18 columns (ACN/water gradients) to separate and identify byproducts.

NMR Relaxation Measurements : Detect low-abundance impurities via 1H^1H-19F^{19}F HOESY experiments.

Limit Tests : Follow ICH guidelines (e.g., ≤0.1% impurity threshold) .

How to design a structure-activity relationship (SAR) study for this compound?

Q. Advanced Research Focus

Variable Substituents : Modify the pyrazolo[1,5-a]pyrazine core (e.g., methyl → ethyl) and trifluoroethyl group (e.g., -CF₃ → -CH₂CF₃) .

Biological Testing : Compare IC₅₀ values across analogs in standardized assays.

Computational Modeling : Map substituent effects to electrostatic potential surfaces .

What methodologies assess metabolic stability in preclinical studies?

Q. Advanced Research Focus

Liver Microsome Assays : Incubate with human/rat microsomes (37°C, NADPH) and monitor parent compound depletion via LC-MS .

CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.

Half-Life Calculation : Use first-order kinetics (t₁/₂ = ln2/k) .

How to address discrepancies in biological activity across cell lines?

Q. Advanced Research Focus

Replicate Assays : Repeat experiments with independent batches to rule out batch variability .

Cell Line Authentication : Verify STR profiles to confirm identity.

Pathway Analysis : Use RNA-seq or proteomics to identify differential target expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.